

Azido-PEG14-t-butyl ester molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG14-t-butyl ester

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Technical Guide: Azido-PEG-t-butyl Ester Derivatives

This technical guide provides a comprehensive overview of Azido-PEG-t-butyl ester compounds, a class of bifunctional linkers crucial in bioconjugation, drug delivery, and proteomics. While specific data for **Azido-PEG14-t-butyl ester** was not readily available, this document aggregates information on related Azido-PEG-t-butyl ester derivatives to provide researchers, scientists, and drug development professionals with a thorough understanding of their properties and applications.

Core Compound Characteristics

Azido-PEG-t-butyl esters are versatile molecules that feature an azide (N₃) group at one end of a polyethylene glycol (PEG) chain and a t-butyl ester at the other. The PEG spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".^{[1][2]} The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further functionalization.

Physicochemical Data of Azido-PEG-t-butyl Ester Derivatives

The molecular weight and formula of these compounds vary with the length of the PEG chain. The following table summarizes this information for several common derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Azido-PEG1-t-butyl ester	1374658-85-1	C ₉ H ₁₇ N ₃ O ₃	215.25 ^[3]
Azido-PEG2-t-butyl ester	-	-	259.3
Azido-PEG3-t-butyl ester	252881-73-5	C ₁₃ H ₂₅ N ₃ O ₅	303.35 ^[4]
Azido-PEG4-t-butyl ester	864681-04-9	-	-
N-(Azido-PEG3)-N-PEG4-t-butyl ester	-	C ₂₃ H ₄₆ N ₄ O ₉	522.64 ^[5]
Azido-PEG9-t-butyl ester	1818294-43-7	C ₂₅ H ₄₉ N ₃ O ₁₁	567.7 ^[6]
Azido-PEG32-t-butyl ester	-	C ₇₁ H ₁₄₁ N ₃ O ₃₄	1580.9 ^[7]

Applications in Research and Drug Development

The unique properties of Azido-PEG-t-butyl esters make them valuable tools in various scientific fields:

- PROTACs and Drug Conjugation:** These linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for general drug conjugation.^{[1][8]}
- Bioconjugation and "Click" Chemistry:** The azide group's high stability and specific reactivity with alkynes make these compounds ideal for "click" chemistry reactions, enabling the

precise and controlled modification of biomolecules.[1][9]

- Medical Research and Nanotechnology: They find applications in medical research, drug-release systems, and the development of new nanomaterials and functional coatings.[3][8]

Experimental Protocols

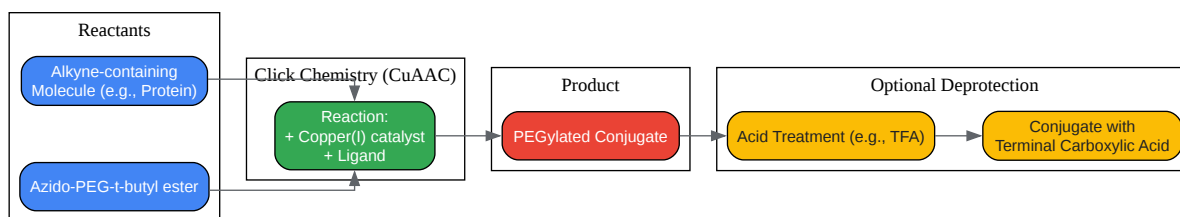
A general protocol for the use of Azido-PEG-t-butyl esters in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is outlined below. This is a representative workflow and may require optimization for specific applications.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- **Dissolution:** Dissolve the alkyne-containing molecule and the Azido-PEG-t-butyl ester in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).
- **Ligand and Copper Addition:** Add a copper(I)-stabilizing ligand (e.g., TBTA) to the reaction mixture. Subsequently, add a copper(I) source, such as copper(I) iodide or freshly prepared copper(I) from the reduction of copper(II) sulfate with a reducing agent like sodium ascorbate.
- **Reaction Incubation:** Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
- **Purification:** Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
- **Deprotection (Optional):** The t-butyl ester can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid for subsequent conjugation steps.

Visualizing the Workflow

The following diagram illustrates the general workflow for a bioconjugation reaction using an Azido-PEG-t-butyl ester via click chemistry.



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Caption: Workflow of a typical bioconjugation using Azido-PEG-t-butyl ester.

This guide provides a foundational understanding of Azido-PEG-t-butyl ester linkers. For specific experimental designs, researchers should consult detailed literature and supplier-specific protocols.

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